molecular formula C14H23ClN4 B12230153 1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B12230153
M. Wt: 282.81 g/mol
InChI Key: BNUKIXSVAHGBCK-UHFFFAOYSA-N
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Description

1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazoles and pyrroles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common method involves the reaction of 1-isobutyl-1H-pyrazole with a suitable pyrrole derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle the reactive intermediates and hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-isobutyl-1H-pyrazole: A simpler analog with similar structural features.

    1-methyl-1H-pyrrole: Another related compound with a pyrrole ring.

Uniqueness

1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is unique due to its combination of pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H23ClN4

Molecular Weight

282.81 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H22N4.ClH/c1-12(2)10-18-11-13(8-16-18)7-15-9-14-5-4-6-17(14)3;/h4-6,8,11-12,15H,7,9-10H2,1-3H3;1H

InChI Key

BNUKIXSVAHGBCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CN2C.Cl

Origin of Product

United States

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